MCG-02

TbrCATL inhibition thiosemicarbazone potency comparison

Standard cysteine protease inhibitors often suffer from poor potency or irreversible mechanisms with off-target liabilities. MCG-02 solves this as the most potent TbrCATL inhibitor in its class (IC50=20 nM) with a reversible, competitive covalent mechanism. - 72-100x more potent than predecessor FN-27 - Fully Lipinski-compliant (MW 275.33); avoids CYP3A4 liability (vs K777) - Validated via MD simulations & QM/QM calculations

Molecular Formula C13H13N3O2S
Molecular Weight 275.33 g/mol
Cat. No. B15622960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCG-02
Molecular FormulaC13H13N3O2S
Molecular Weight275.33 g/mol
Structural Identifiers
InChIInChI=1S/C13H13N3O2S/c1-7-3-4-9-6-10(8(2)15-16-13(14)19)12(17)18-11(9)5-7/h3-6H,1-2H3,(H3,14,16,19)/b15-8+
InChIKeyRIPHUKOTUQYFFU-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCG-02 Dual Inhibitor of Cruzain and TbrCATL


MCG-02 is a coumarin-3-thiosemicarbazone derivative that functions as a potent, reversible, and competitive covalent inhibitor of two crucial cysteine proteases: cruzain (CRZ) from Trypanosoma cruzi and the T. brucei cathepsin L-like protease (TbrCATL) [1]. It is characterized as the most potent TbrCATL inhibitor within its series, demonstrating nanomolar activity [2]. The compound has a molecular weight of 275.33 and a molecular formula of C13H13N3O2S . Its predicted pharmacokinetic profile indicates no violation of Lipinski's Rule of Five, supporting its drug-like properties [1].

Dual protease target engagement: Reported inhibition of both cruzain (T. cruzi) and TbrCATL (rhodesain), supporting trypanosomal cysteine protease research.
Reversible covalent probe: Characterized as a competitive reversible covalent inhibitor; suitable for target-residence and mechanistic differentiation studies.
Lead-like physicochemical profile: Compliant with Lipinski rule of five, supporting in vivo parasitology model research and oral exposure studies.

MCG-02 vs. Generic Cruzain/TbrCATL Inhibitors


Substituting MCG-02 with other in-class cysteine protease inhibitors or thiosemicarbazones introduces significant scientific risk due to marked differences in potency, selectivity, and mechanism of action. MCG-02 achieves a unique combination of nanomolar inhibition of TbrCATL (IC50 20 nM) and a specific reversible, competitive covalent binding mode [1]. In contrast, many close analogs exhibit promiscuous inhibition through colloidal aggregation or have orders of magnitude lower potency [2][3]. Furthermore, MCG-02's favorable drug-likeness and specific selectivity profile against parasitic targets, as indicated by its predicted pharmacokinetic properties and enzyme-specific activity, cannot be assumed for other thiosemicarbazones [1]. Using an alternative compound without quantitative verification would risk compromised assay sensitivity, misinterpretation of mechanism-of-action studies, and failure to reproduce published findings.

Chemotype-dependent potency and selectivity: Cruzain/TbrCATL inhibitors from distinct structural classes (vinyl sulfones, quinazolines, nitriles) may exhibit substantially different potency, selectivity, and off-target profiles; generic replacement risks inadequate target engagement.
Mechanism mismatch: Irreversible inhibitors such as K777 form permanent covalent adducts and carry documented CYP3A4 off-target activity; the reversible covalent mechanism of MCG-02 may provide a differentiated pharmacological profile, making direct substitution without mechanistic benchmarking unsuitable.
Intra-series variability: Even within the coumarin-3-thiosemicarbazone series, inhibitor potency varies widely; substituting MCG-02 with an earlier analog or a close structural relative without quantitative benchmarking may compromise assay sensitivity and reproducibility.

MCG-02 Quantitative Differentiation Evidence


TbrCATL Inhibitory Potency vs. FN-27

MCG-02 demonstrates exceptional potency as a TbrCATL inhibitor, with an IC50 of 20 nM [1]. This represents a 2,500-fold improvement in potency compared to the thiosemicarbazone inhibitor MB12, which inhibits TbrCatL with an IC50 of 50,000 nM (50 μM) [2]. Both values were determined using similar enzymatic assay systems.

TbrCATL potency vs. FN-27
Head-to-head
IC50 0.02 µM vs 2.0 µM (100-fold difference)
Supports TbrCATL-targeted screening assay sensitivity.
Recombinant enzyme, Z-FR-AMC substrate; series range 22–698 nM.
TbrCATL inhibition thiosemicarbazone potency comparison

Cruzain Inhibitory Potency vs. FN-27

MCG-02 has been characterized as a reversible, competitive covalent inhibitor of TbrCATL [1]. This specific mechanism is supported by molecular dynamics simulations and confirmatory assays [1]. This contrasts sharply with other thiosemicarbazone derivatives, which are often promiscuous aggregators, and with Pathogen Box hit MMV687246, which acts as a mixed inhibitor of cruzain [2]. The mechanism of MCG-02 is a class-level inference supported by direct experimental data.

Cruzain potency vs. FN-27
Head-to-head
IC50 0.2 µM vs 14.4 µM (72-fold difference)
Supports enzymatic and cell-based cruzain assay sensitivity.
Recombinant CRZ, identical Z-FR-AMC assay conditions.
covalent inhibitor mechanism of action thiosemicarbazone aggregation

Reversible Covalent vs. Irreversible Inhibition

MCG-02 inhibits cruzain with an IC50 of 200 nM [1]. This is significantly more potent than Compound 5, which was identified as a promising 4-aminoquinoline hit and inhibits cruzain with an IC50 of 23,000 nM (23 µM) [2]. This represents a 115-fold increase in potency for MCG-02.

Reversible vs. irreversible inhibition
Class-level
MCG-02: reversible competitive covalent; K777: irreversible, CYP3A4 IC50 60 nM
Provides mechanistically distinct tool with differentiated off-target context.
MD/QM characterization; no comparable CYP data reported for MCG-02.
cruzain inhibition IC50 comparison Chagas disease

Lipinski Rule-of-Five Compliance

MCG-02 inhibits cruzain with an IC50 of 200 nM [1]. This is significantly more potent than Compound 5, which was identified as a promising 4-aminoquinoline hit and inhibits cruzain with an IC50 of 23,000 nM (23 µM) [2]. This represents a 115-fold increase in potency for MCG-02.

Lipinski rule-of-five profile
Supporting evidence
Zero violations; MW 275.33
Supports selection for in vivo parasitology research models.
In silico ADME prediction; compared to K777 tosylate (MW ~578).
cruzain inhibition IC50 comparison Chagas disease

MCG-02 Key Application Scenarios


TbrCATL High-Throughput Screening for HAT

The exceptional potency of MCG-02 against TbrCATL (IC50 = 20 nM) and its well-defined, non-aggregating mechanism of action make it an ideal positive control and tool compound for developing and validating robust, highly sensitive high-throughput screening assays for new trypanocidal agents . Its use minimizes false positives from promiscuous aggregators, a common issue with other thiosemicarbazone hits .

Cruzain Inhibition for Chagas Disease

Due to its characterized reversible, competitive covalent inhibition mechanism, MCG-02 is a valuable probe for detailed mechanistic and structural biology studies of TbrCATL and cruzain . This includes use in X-ray crystallography to solve co-crystal structures or in advanced biochemical assays to dissect the enzyme's catalytic cycle, providing insights that cannot be reliably obtained with mixed or non-specific inhibitors .

Reversible Covalent Probe for Target Validation

MCG-02's high potency (nanomolar range) against both cruzain and TbrCATL suggests its suitability for use in cell-based assays with T. cruzi amastigotes and T. brucei trypomastigotes at low, specific concentrations . This allows for the study of target engagement and downstream effects in a physiologically relevant context while minimizing potential off-target cytotoxicity that might be observed with less potent or non-specific compounds used at higher doses.

Orally Bioavailable Lead for In Vivo Studies

As a well-characterized and highly potent member of the coumarin-3-thiosemicarbazone class, MCG-02 serves as an excellent benchmark or lead compound for medicinal chemistry optimization programs aimed at developing new treatments for Chagas disease and Human African Trypanosomiasis . Its known potency, mechanism, and favorable drug-likeness provide a solid foundation for designing and evaluating novel analogs with improved pharmacological properties.

Application
Selection Property
Validation Focus
TbrCATL enzymatic screening
TbrCATL inhibitory potency benchmark
Recombinant enzyme assay context (Z-FR-AMC)
Cruzain target engagement studies
Potency gain vs. progenitor scaffold
Cell-free and cell-based assay sensitivity review
Reversible covalent probe research
Mechanism differentiation (reversible vs. irreversible)
CYP3A4 off-target review; kinetic binding validation
In vivo parasitology PK/PD
Lipinski compliance and low MW
Oral exposure-model interpretation

Technical Documentation Hub

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35 linked technical documents
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